INH2BP

Description

The exact mass of the compound 5-Iodo-6-amino-1,2-benzopyrone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality INH2BP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about INH2BP including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-iodochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRAFPGUBABZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C=C2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160350 | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137881-27-7 | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

INH2BP (5-Iodo-6-amino-1,2-benzopyrone): A Technical Guide on its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH2BP (5-Iodo-6-amino-1,2-benzopyrone) is a substituted coumarin (B35378) derivative that has garnered significant interest in the scientific community for its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and the well-established mechanism of action of INH2BP, making it a valuable resource for professionals in drug discovery and development.

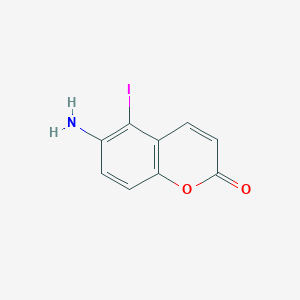

Chemical Structure and Properties

INH2BP, systematically named 6-amino-5-iodo-2H-chromen-2-one, possesses a benzopyrone (coumarin) core structure. The molecule is characterized by an amino group at the 6th position and an iodine atom at the 5th position of the benzopyrone ring.

Chemical Structure:

Image Source: PubChem CID 72356

The key physicochemical properties of INH2BP are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO₂ | PubChem |

| Molecular Weight | 287.05 g/mol | PubChem |

| IUPAC Name | 6-amino-5-iodochromen-2-one | PubChem |

| CAS Number | 137881-27-7 | PubChem |

| Canonical SMILES | C1=CC2=C(C(=C1N)I)C=CC(=O)O2 | PubChem |

| InChI Key | FHEJCHJGHZPQTI-UHFFFAOYSA-N | PubChem |

Synthesis of INH2BP

The synthesis of 5-Iodo-6-amino-1,2-benzopyrone can be approached through a multi-step process starting from the commercially available 1,2-benzopyrone (coumarin). The general synthetic strategy involves the nitration of the coumarin ring, followed by reduction of the nitro group to an amine, and finally, regioselective iodination.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a proposed synthetic pathway based on established chemical transformations for coumarin derivatives.

Step 1: Synthesis of 6-Nitro-1,2-benzopyrone

-

Reaction Setup: In a flask equipped with a magnetic stirrer and maintained at 0-5°C using an ice bath, dissolve 1,2-benzopyrone in concentrated sulfuric acid.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield 6-nitro-1,2-benzopyrone.

Step 2: Synthesis of 6-Amino-1,2-benzopyrone

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 6-nitro-1,2-benzopyrone in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reduction: Add a reducing agent, for example, iron powder and a catalytic amount of ammonium (B1175870) chloride.

-

Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization to afford 6-amino-1,2-benzopyrone.[1]

Step 3: Synthesis of 5-Iodo-6-amino-1,2-benzopyrone (INH2BP)

-

Reaction Setup: Dissolve 6-amino-1,2-benzopyrone in a suitable solvent, such as aqueous methanol.

-

Iodination: Add potassium iodide (KI) and an oxidizing agent like ammonium peroxodisulfate. The amino group at the 6-position is an activating group that directs the electrophilic iodination to the ortho position (5-position).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and washing. The crude product is then purified by column chromatography or recrystallization to yield the final product, 5-Iodo-6-amino-1,2-benzopyrone.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for INH2BP.

Mechanism of Action: PARP Inhibition

INH2BP functions as a potent, non-covalently binding inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[3] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

The therapeutic efficacy of PARP inhibitors like INH2BP is most pronounced in cancers with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations. This concept is known as "synthetic lethality," where the inhibition of one pathway (PARP-mediated BER) in the context of a pre-existing defect in another pathway (HR) leads to cell death.

The key steps in the mechanism of action are as follows:

-

DNA Damage and PARP1 Activation: Endogenous or exogenous factors cause DNA single-strand breaks (SSBs). PARP1 detects and binds to these SSBs.

-

PARP Inhibition by INH2BP: INH2BP competes with the natural substrate of PARP1, NAD+, thereby inhibiting the catalytic activity of the enzyme. This prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to itself and other proteins.

-

SSB Accumulation: The inhibition of PARP1 leads to the accumulation of unrepaired SSBs.

-

Conversion to DSBs: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).

-

Synthetic Lethality in HR-Deficient Cells: In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired.

-

Genomic Instability and Cell Death: The accumulation of unrepaired DSBs leads to significant genomic instability, ultimately triggering apoptosis and cell death.[4][5][6]

Signaling Pathway Diagram

Caption: PARP1 inhibition by INH2BP.

Conclusion

INH2BP is a valuable chemical tool for studying the intricacies of DNA repair pathways and holds potential as a therapeutic agent, particularly in the context of cancers with specific DNA repair deficiencies. This guide provides foundational knowledge on its structure, a plausible and detailed synthetic route, and a clear illustration of its mechanism of action through PARP inhibition, serving as a critical resource for ongoing and future research in oncology and medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]

- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

The Protective Role of INH2BP in Mitigating Hydrogen Peroxide-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a significant contributor to cellular damage and subsequent apoptosis, playing a crucial role in the pathogenesis of numerous diseases. This technical guide provides an in-depth analysis of the role of INH2BP (Inhibitor of Histone Acetyltransferase 2B Protein), a known PARP inhibitor, in preventing H₂O₂-induced apoptosis. Drawing upon findings from studies on H9c2 cardiomyoblasts and other relevant cell lines, this document elucidates the molecular mechanisms, key signaling pathways, and experimental methodologies pertinent to understanding the cytoprotective effects of INH2BP. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive overview of the subject.

Introduction

Hydrogen peroxide (H₂O₂) is a major mediator of oxidative stress that can trigger programmed cell death, or apoptosis, through complex signaling cascades. The intricate balance between pro-apoptotic and anti-apoptotic factors determines the fate of a cell under oxidative duress. INH2BP has emerged as a promising protective agent against H₂O₂-induced apoptosis[1][2]. As a poly(ADP-ribose) polymerase (PARP) inhibitor, INH2BP's mechanism of action extends beyond its primary enzymatic inhibition, influencing key survival and death signaling pathways.

This guide explores the multifaceted role of INH2BP in counteracting H₂O₂-induced apoptosis, with a focus on its impact on cell viability, the regulation of apoptotic proteins, and its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically ERK and p38.

Quantitative Data on the Effects of INH2BP

The protective effects of INH2BP against hydrogen peroxide-induced cellular damage have been quantified in several key studies. The following tables summarize the significant findings on cell viability, cytotoxicity, and the expression of crucial apoptotic regulatory proteins.

Table 1: Effect of INH2BP on Cell Viability and Cytotoxicity in H9c2 Cells Exposed to H₂O₂ [1][2]

| Treatment Group | Concentration | Cell Viability (%) | LDH Release (%) |

| Control | - | 100 | Baseline |

| H₂O₂ | 600 µM | 65.5 ± 0.06 | Increased |

| H₂O₂ + INH2BP | 10 µM | 82.0 ± 0.06 | Decreased |

| H₂O₂ + INH2BP | 30 µM | 90.4 ± 0.02 | Decreased |

| H₂O₂ + INH2BP | 100 µM | 101.1 ± 0.05 | Decreased |

Table 2: Modulation of Apoptotic Regulatory Proteins by INH2BP in H₂O₂-Treated H9c2 Cells [1][2]

| Treatment Group | Cleaved Caspase-3 Level | Bax Level | Bcl-2 Level |

| Control | Baseline | Baseline | Baseline |

| H₂O₂ | Significantly Increased | Significantly Increased | Decreased |

| H₂O₂ + INH2BP | Significantly Decreased | Significantly Decreased | Increased |

Signaling Pathways Involved in INH2BP-Mediated Protection

Hydrogen peroxide-induced apoptosis is intricately regulated by a network of signaling pathways. INH2BP exerts its protective effects by modulating these pathways, primarily the ERK and p38 MAPK cascades.

The Hydrogen Peroxide-Induced Apoptotic Pathway

H₂O₂ initiates a signaling cascade that leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. This culminates in the activation of caspases, the executioners of apoptosis.

The Protective INH2BP-Mediated Anti-Apoptotic Pathway

INH2BP intervenes in the H₂O₂-induced apoptotic pathway through its function as a PARP inhibitor and by activating pro-survival signaling cascades. This involves the activation of the ERK1/2 pathway, which in turn modulates the expression of apoptotic regulatory proteins.

Crosstalk between PARP Inhibition and MAPK Signaling

INH2BP, as a PARP inhibitor, influences the MAPK pathway. PARP-1 activation by oxidative stress can regulate the activation of JNK and p38 MAPKs. Inhibition of PARP-1 leads to an increased expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 and JNK, thereby reducing their pro-apoptotic signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of INH2BP's role in preventing H₂O₂-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with H₂O₂ and/or INH2BP at the desired concentrations for the specified duration.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

-

Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.

-

Sample Collection: After treatment, collect the cell culture supernatant.

-

LDH Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the LDH reaction mixture (containing diaphorase and INT).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid).

-

Absorbance Measurement: Measure the absorbance at 490 nm.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 30-50 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved Caspase-3, Bax, Bcl-2, p-ERK, p-p38, total ERK, and total p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular ROS

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed and treat cells in a 24-well plate.

-

DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the protective effects of INH2BP.

References

INH2BP: A Technical Guide to a Coumarin-Based PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PARP-1 and its Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a pivotal role in maintaining genomic stability.[1] Upon detecting DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1]

Inhibition of PARP-1 has significant therapeutic implications. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. These SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality, selectively killing the cancer cells.[1]

INH2BP: A Coumarin-Based PARP-1 Inhibitor

INH2BP, chemically identified as 5-Iodo-6-amino-1,2-benzopyrone, is a member of the coumarin (B35378) class of compounds that has been identified as an inhibitor of PARP-1. Its coumarin scaffold serves as a key structural feature for its biological activity.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 5-Iodo-6-amino-1,2-benzopyrone |

| Synonym | INH2BP |

| CAS Number | 137881-27-7 |

| Molecular Formula | C₉H₆INO₂ |

| Molecular Weight | 287.05 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

As a PARP-1 inhibitor, INH2BP is believed to compete with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic domain. By occupying the NAD+ binding site, INH2BP prevents the synthesis of PAR chains, thereby inhibiting the recruitment of DNA repair machinery to sites of DNA damage. This leads to an accumulation of unrepaired single-strand breaks.

Another critical aspect of some PARP inhibitors is their ability to "trap" the PARP-1 enzyme on the DNA at the site of damage. This trapped PARP-DNA complex can be more cytotoxic than the catalytic inhibition alone, as it physically obstructs DNA replication and transcription. While the specific trapping potential of INH2BP has not been quantitatively determined in the available literature, this is a key consideration for its functional consequences.

Figure 1: Mechanism of PARP-1 inhibition by INH2BP.

Biological Functions and Therapeutic Potential of INH2BP

The inhibitory action of INH2BP on PARP-1 underpins its observed biological effects in various preclinical studies.

Antiviral Activity

INH2BP has been shown to inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1) in cell cultures. The study by Cole et al. (1991) demonstrated that the anti-HIV-1 activity of INH2BP parallels its inhibitory potency on PARP (referred to as ADPRT in the study). This suggests that PARP-1 activity is a host cell factor that is important for HIV-1 replication, and its inhibition by INH2BP can suppress viral propagation.

Anticancer Properties

Research has indicated that INH2BP can revert the malignant phenotype of cancer cells.[2] In a study involving E-ras-transformed tumorigenic cells and human prostatic carcinoma cells, prolonged incubation with INH2BP led to a non-tumorigenic phenotype, characterized by changes in cell morphology and a lack of tumor formation in nude mice.[2] This effect is attributed to the inhibition of PARP-1, which can induce synthetic lethality in cancer cells with underlying DNA repair defects.

Neuroprotection

INH2BP has demonstrated protective effects in models of stroke and neurodegeneration.[3] Peroxynitrite-induced DNA damage and subsequent PARP-1 overactivation is a key mechanism of neuronal cell death in ischemic events. A study showed that INH2BP protects against peroxynitrite-induced cell death in glioma cells and reduces stroke development in a murine model.[3] This highlights the potential of INH2BP in treating conditions associated with oxidative stress and DNA damage in the nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of INH2BP as a PARP-1 inhibitor.

PARP-1 Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PARP-1 by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Biotinylated NAD+

-

INH2BP (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of INH2BP in the assay buffer.

-

Add 25 µL of the INH2BP dilutions or vehicle control (DMSO in assay buffer) to the wells of the histone-coated plate.

-

Add 25 µL of a mixture containing recombinant PARP-1 and activated DNA to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ to each well.

-

Incubate for 60 minutes at 30°C.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of INH2BP and determine the IC50 value.

Figure 2: Workflow for PARP-1 enzymatic activity assay.

Cell-Based PARP-1 Inhibition Assay (Western Blot for PARylation)

This assay assesses the ability of INH2BP to inhibit PARP-1 activity within intact cells by detecting the levels of PARylation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

INH2BP (dissolved in DMSO)

-

DNA damaging agent (e.g., H₂O₂, MMS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PAR (poly-ADP-ribose)

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of INH2BP or vehicle control for 1-2 hours.

-

Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

-

Wash cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Analyze the band intensities to determine the dose-dependent inhibition of PARylation by INH2BP.

Figure 3: Workflow for cell-based PARP-1 inhibition assay.

Conclusion

INH2BP is a coumarin-based PARP-1 inhibitor with demonstrated biological activity in antiviral, anticancer, and neuroprotective contexts. Its mechanism of action is centered on the inhibition of PARP-1's catalytic activity, which disrupts DNA repair processes. While the existing literature provides a strong qualitative foundation for its function, further studies are required to determine its specific quantitative inhibitory profile (IC50/Ki values) and its PARP trapping potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of INH2BP and other novel PARP-1 inhibitors. A deeper understanding of its molecular interactions and cellular effects will be crucial for its potential development as a therapeutic agent.

References

The Role of HSF2BP in DNA Repair Pathways: A Technical Guide for Researchers

Disclaimer: Initial searches for "INH2BP" did not yield specific results related to a protein with this designation involved in DNA repair. This technical guide will therefore focus on Heat Shock Factor 2 Binding Protein (HSF2BP) , a protein with a documented role in the negative regulation of homologous recombination, which is likely the intended subject of interest.

Executive Summary

Heat Shock Factor 2 Binding Protein (HSF2BP) has emerged as a critical regulator of DNA repair, specifically through its interaction with the tumor suppressor protein BRCA2. While physiologically expressed in germline cells, the ectopic expression of HSF2BP in cancer cells has been shown to disrupt homologous recombination (HR), a key pathway for high-fidelity DNA double-strand break repair. This disruption sensitizes cancer cells to therapeutic agents such as PARP inhibitors and DNA crosslinking agents. This guide provides an in-depth analysis of the molecular mechanisms of HSF2BP's action, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the involved signaling pathways. This information is intended to support researchers and drug development professionals in exploring HSF2BP as a potential therapeutic target and a biomarker for cancer treatment.

Introduction

Genomic instability is a hallmark of cancer, often arising from defects in DNA damage response and repair pathways. Cancer cells frequently rely on specific DNA repair mechanisms for their survival, creating therapeutic vulnerabilities. Homologous recombination (HR) is a crucial error-free repair pathway for DNA double-strand breaks (DSBs), and its impairment, often due to mutations in genes like BRCA1 and BRCA2, is a known driver of tumorigenesis.

HSF2BP, a protein that directly interacts with BRCA2, has been identified as a negative regulator of HR.[1][2] Its expression is normally restricted to meiotic cells; however, its ectopic expression has been observed in various human cancer cell lines and some tumor samples.[3][4] This aberrant expression of HSF2BP in somatic cancer cells compromises HR function, leading to a phenotype akin to that seen in cells with Fanconi Anemia (FA), characterized by hypersensitivity to DNA crosslinking agents and PARP inhibitors.[1][4] Understanding the precise role of HSF2BP in DNA repair is therefore critical for developing novel anti-cancer strategies.

Molecular Mechanism of HSF2BP in Homologous Recombination

HSF2BP exerts its inhibitory effect on homologous recombination primarily by disrupting the function of BRCA2 at the site of DNA damage. The core mechanism involves the following steps:

-

Direct Interaction with BRCA2: HSF2BP physically interacts with a conserved region of the BRCA2 protein.[3][5] This interaction is crucial for HSF2BP's function in modulating DNA repair.

-

Prevention of RAD51 Loading: A key step in HR is the loading of the RAD51 recombinase onto single-stranded DNA at the site of a DSB, a process mediated by BRCA2. HSF2BP, through its interaction with BRCA2, prevents the efficient loading of RAD51 onto these DNA breaks.[1][2][6]

-

Removal and Degradation of BRCA2: The interaction between HSF2BP and BRCA2 at the site of DNA interstrand crosslinks (ICLs) triggers the removal and subsequent proteasomal degradation of BRCA2.[1][7] This depletion of BRCA2 at the repair site further cripples the HR pathway.

This mechanism effectively creates a state of "functional BRCAness" in cancer cells with wild-type BRCA2, making them susceptible to therapies that target HR-deficient tumors.

Signaling Pathway of HSF2BP-Mediated HR Inhibition

The following diagram illustrates the signaling pathway through which HSF2BP negatively regulates homologous recombination.

Quantitative Data on HSF2BP's Effect on DNA Repair

The functional consequences of ectopic HSF2BP expression have been quantified in several studies. The following tables summarize key findings.

Table 1: Effect of HSF2BP Expression on Cell Viability in Response to DNA Damaging Agents

| Cell Line | Treatment | HSF2BP Expression | Fold Change in Sensitivity (IC50) | Reference |

| U2OS | Mitomycin C (MMC) | Ectopic | Increased | [1] |

| U2OS | Cisplatin | Ectopic | Increased | [1] |

| U2OS | Olaparib (PARP inhibitor) | Ectopic | Increased | [1] |

| HeLa | Mitomycin C (MMC) | Ectopic | Increased | [1] |

Table 2: Impact of HSF2BP on RAD51 Foci Formation

| Cell Line | Treatment | HSF2BP Expression | Reduction in RAD51 Foci-Positive Cells (%) | Reference |

| HeLa | Mitomycin C (MMC) | Ectopic | Significant reduction | [1][6] |

| U2OS | Ionizing Radiation (IR) | Ectopic | No significant effect on DSB-induced HR | [1] |

Note: The lack of effect on IR-induced HR suggests that HSF2BP's inhibitory role may be more pronounced in the context of ICL repair.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of HSF2BP in DNA repair.

Cell Viability and Drug Sensitivity Assays

Objective: To quantify the sensitivity of cancer cells expressing HSF2BP to DNA damaging agents.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., U2OS, HeLa) in appropriate media. For ectopic expression, transfect cells with a vector encoding HSF2BP or an empty vector control.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of the DNA damaging agent (e.g., Mitomycin C, Cisplatin, Olaparib) for 72-96 hours.

-

Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., PrestoBlue) or a crystal violet staining assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curves to a four-parameter logistic equation.

Immunofluorescence for RAD51 Foci Formation

Objective: To visualize and quantify the recruitment of RAD51 to sites of DNA damage.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with a DNA damaging agent (e.g., 1.2 µM Mitomycin C for 4 hours) to induce DSBs.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of RAD51 foci per nucleus using image analysis software (e.g., ImageJ).

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the association of BRCA2 with DNA at sites of interstrand crosslinks.

Protocol:

-

Cell Treatment and Crosslinking: Treat cells with an ICL-inducing agent. Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRCA2 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C and purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the DNA region containing the ICL to quantify the amount of co-precipitated DNA.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the role of HSF2BP in DNA repair.

Therapeutic Implications and Future Directions

The finding that ectopic HSF2BP expression sensitizes cancer cells to PARP inhibitors and DNA crosslinking agents has significant therapeutic implications.[1][4]

-

Biomarker for PARP Inhibitor Sensitivity: HSF2BP expression levels in tumors could potentially serve as a predictive biomarker for sensitivity to PARP inhibitors, even in patients with wild-type BRCA1/2.

-

Novel Therapeutic Target: Targeting the HSF2BP-BRCA2 interaction could be a novel strategy to induce synthetic lethality in combination with PARP inhibitors or other DNA damaging agents.

Future research should focus on:

-

Validating HSF2BP as a clinical biomarker: Large-scale studies are needed to correlate HSF2BP expression in patient tumors with responses to PARP inhibitors.

-

Developing inhibitors of the HSF2BP-BRCA2 interaction: Small molecules or biologics that disrupt this interaction could be developed as novel cancer therapeutics.

-

Investigating the regulation of HSF2BP expression in cancer: Understanding the mechanisms that lead to the ectopic expression of HSF2BP in tumors could reveal new avenues for therapeutic intervention.

Conclusion

HSF2BP is a key negative regulator of homologous recombination that acts by disrupting the function of BRCA2. Its ectopic expression in cancer cells creates a vulnerability that can be exploited by targeted therapies such as PARP inhibitors. The detailed molecular mechanisms, quantitative effects, and experimental protocols outlined in this guide provide a solid foundation for further research into HSF2BP as a promising therapeutic target and biomarker in oncology. Continued investigation into the role of HSF2BP in DNA repair will undoubtedly contribute to the development of more effective and personalized cancer treatments.

References

- 1. HSF2BP negatively regulates homologous recombination in DNA interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HSF2BP Interacts with a Conserved Domain of BRCA2 and Is Required for Mouse Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. BRCA2 binding through a cryptic repeated motif to HSF2BP oligomers does not impact meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

A Literature Review on the Prospective Discovery and Synthesis of 6-Amino-5-iodocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed discovery and synthesis of the novel compound, 6-amino-5-iodocoumarin. While no direct literature exists detailing the synthesis of this specific molecule, this document extrapolates from established, peer-reviewed methodologies for the synthesis and functionalization of related aminocoumarin scaffolds. This guide details a plausible and scientifically supported pathway for its synthesis, presents comparative analytical data from related compounds, and explores its potential biological mechanism of action based on the known activities of the aminocoumarin class.

Introduction: The Rationale for 6-Amino-5-iodocoumarin

Coumarins are a large class of benzopyrone-containing natural and synthetic compounds renowned for their diverse and potent biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] Within this class, aminocoumarins have distinguished themselves as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[3][4] This mechanism makes them a valuable scaffold in the development of new antibiotics, particularly against drug-resistant bacterial strains.[3][5]

The strategic introduction of a halogen, such as iodine, onto a bioactive scaffold can significantly modulate its pharmacological profile. Iodination can enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic stability. Studies on other iodinated coumarins have demonstrated potent anti-mycobacterial and anticancer activities.[6]

This guide, therefore, outlines the prospective synthesis of 6-amino-5-iodocoumarin, a novel molecule that combines the established DNA gyrase-targeting aminocoumarin core with a strategically placed iodine atom. The ortho-positioning of the iodine relative to the amino group is predicted based on modern, regioselective iodination techniques.[7] The exploration of this compound opens a new avenue for developing next-generation antimicrobial or anticancer agents.

Proposed Synthetic Pathway

The synthesis of 6-amino-5-iodocoumarin is proposed as a three-step process commencing from commercially available coumarin (B35378). The logical workflow involves the initial nitration of the coumarin ring, followed by the reduction of the nitro group to form the key 6-aminocoumarin intermediate, and culminating in a regioselective iodination at the C-5 position.

References

- 1. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of novel gyrase inhibitors of the aminocoumarin class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminocoumarin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]

Anti-apoptotic Effects of INH2BP in H9c2 Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-apoptotic effects of INH2BP, a novel PARP inhibitor identified as 5-Iodo-6-Amino-1,2-Benzopyrone, in the H9c2 cardiomyocyte cell line. The data presented herein is collated from published research and is intended to serve as a resource for investigators in the fields of cardiology, apoptosis, and drug discovery.

Core Findings: INH2BP Protects H9c2 Cardiomyocytes from Oxidative Stress-Induced Apoptosis

INH2BP has been shown to exert a significant protective effect against hydrogen peroxide (H₂O₂)-induced apoptosis in H9c2 cardiomyoblasts. Treatment with INH2BP leads to a dose-dependent increase in cell viability and a reduction in the number of apoptotic cells. This protective effect is attributed to the compound's ability to scavenge intracellular reactive oxygen species (ROS) and modulate key apoptotic and survival signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of INH2BP on H9c2 cardiomyocytes.

Table 1: Effect of INH2BP on H₂O₂-Induced Cell Viability in H9c2 Cells

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ | 600 µM | 65.5 ± 0.06 |

| H₂O₂ + INH2BP | 10 µM | 82.0 ± 0.06 |

| H₂O₂ + INH2BP | 30 µM | 90.4 ± 0.02 |

| H₂O₂ + INH2BP | 100 µM | 101.1 ± 0.05 |

Table 2: Effect of INH2BP on H₂O₂-Induced Apoptosis in H9c2 Cells

| Treatment Group | Apoptotic Cells (%) |

| Control | Normal |

| H₂O₂ | 39.3 ± 9.5 |

| H₂O₂ + INH2BP | Significantly fewer than H₂O₂ group |

Table 3: Modulation of Apoptosis-Related Proteins by INH2BP in H₂O₂-Treated H9c2 Cells

| Protein | Effect of H₂O₂ | Effect of H₂O₂ + INH2BP |

| Bcl-2 (Anti-apoptotic) | Decreased | Increased (dose-dependent) |

| Bax (Pro-apoptotic) | Increased | Decreased |

| Cleaved Caspase-3 | Increased | Decreased |

Signaling Pathways Modulated by INH2BP

The anti-apoptotic effects of INH2BP in H9c2 cardiomyocytes are mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Inhibition of these pathways abrogates the protective effects of INH2BP.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the anti-apoptotic effects of INH2BP in H9c2 cardiomyocytes.

H9c2 Cell Culture

-

Cell Line: H9c2 (ATCC® CRL-1446™), rat heart myoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: When cells reach 70-80% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-plate at a 1:2 to 1:4 split ratio.

Induction of Apoptosis

-

Seed H9c2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with desired concentrations of INH2BP for a specified duration (e.g., 1 hour).

-

Induce apoptosis by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 600 µM.

-

Incubate for the desired time (e.g., 24 hours) before proceeding to analysis.

Cell Viability Assay (MTT Assay)

-

After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Apoptosis Detection by Hoechst 33342 Staining

-

Grow and treat H9c2 cells on glass coverslips.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blot Analysis

-

Protein Extraction: Lyse treated H9c2 cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, phospho-ERK1/2, total-ERK1/2, phospho-p38, and total-p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands using image analysis software.

Conclusion

INH2BP demonstrates significant potential as a cardioprotective agent by mitigating oxidative stress-induced apoptosis in H9c2 cardiomyocytes. Its mechanism of action involves the activation of the pro-survival ERK1/2 and p38 MAPK signaling pathways, leading to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic proteins Bax and cleaved caspase-3. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic applications of INH2BP in cardiovascular diseases characterized by cardiomyocyte apoptosis.

The Role of KAT2B/PCAF Inhibition in Suppressing HIV-1 Replication: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of the host cell factor, K(lysine) Acetyltransferase 2B (KAT2B), also known as p300/CBP-associated factor (PCAF), in the replication of Human Immunodeficiency Virus-1 (HIV-1). It explores the molecular interactions between the HIV-1 Tat protein and PCAF, and presents the inhibition of this interaction as a promising therapeutic strategy against HIV-1. This document is intended for researchers, scientists, and drug development professionals in the field of virology and pharmacology.

Executive Summary

The HIV-1 trans-activator of transcription (Tat) protein is essential for robust viral gene expression and replication. Tat function is intricately linked to the host cell's transcriptional machinery, including histone acetyltransferases (HATs) like PCAF. This guide details the mechanism by which Tat recruits PCAF to the HIV-1 promoter, leading to synergistic activation of viral transcription. A pivotal discovery in this process is the post-translational modification of Tat, specifically its acetylation, which mediates the direct interaction with the bromodomain of PCAF. Consequently, inhibiting the Tat-PCAF interaction presents a viable host-directed therapeutic approach to suppress HIV-1 replication, with the potential to minimize the development of viral drug resistance.

The Tat-PCAF Signaling Axis in HIV-1 Transcription

HIV-1 transcription is a tightly regulated process. After integration into the host genome, the viral promoter, located in the 5' Long Terminal Repeat (LTR), drives the expression of viral genes. The viral Tat protein dramatically enhances the efficiency of transcriptional elongation. This is achieved through its interaction with a multitude of host factors, with PCAF playing a central role.

The interaction between Tat and PCAF is not constitutive; it is regulated by the acetylation of Tat at lysine (B10760008) 50 (K50).[1][2][3][4][5] This acetylation event, mediated by other cellular HATs like p300/CBP, creates a specific binding surface on Tat that is recognized by the bromodomain of PCAF.[1][2][3][5] The recruitment of PCAF to the HIV-1 LTR via acetylated Tat leads to the acetylation of histones and other factors at the promoter, resulting in a chromatin environment conducive to robust transcription. This synergistic activation of the HIV-1 promoter by the Tat-PCAF complex is a critical step for viral replication.[1][2][5]

In the context of the central nervous system (CNS), this interaction has also been implicated in the neuropathogenesis of HIV-1 infection. The sequestration of PCAF by Tat can lead to the inhibition of histone acetylation required for neuronal gene expression and can interfere with neurotrophin signaling, potentially contributing to the neuronal apoptosis observed in neuro-AIDS.[6]

References

- 1. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain | The EMBO Journal [link.springer.com]

- 2. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain | The EMBO Journal [link.springer.com]

- 3. Structural basis of lysine-acetylated HIV-1 Tat recognition by PCAF bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 transcription: activation mediated by acetylation of Tat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional synergy between Tat and PCAF is dependent on the binding of acetylated Tat to the PCAF bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 Tat interactions with p300 and PCAF transcriptional coactivators inhibit histone acetylation and neurotrophin signaling through CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for INH2BP in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH2BP (5-iodo-6-amino-1,2-benzopyrone) is a potent inhibitor of poly(ADP-ribose) polymerase (pADPRT), a key enzyme involved in DNA repair, genomic stability, and inflammatory signaling. By targeting pADPRT, INH2BP has demonstrated significant anti-tumorigenic and anti-inflammatory properties in preclinical studies. These application notes provide detailed protocols for utilizing INH2BP in various in vitro cell culture assays to investigate its therapeutic potential.

Mechanism of Action

INH2BP exerts its biological effects primarily through the inhibition of pADPRT. This inhibition leads to a cascade of downstream cellular events, including the modulation of various signaling pathways. Notably, INH2BP treatment has been shown to down-regulate DNA-methyltransferase, protein kinase C (PKC), and cyclin A, while increasing the levels of the hypophosphorylated, active form of the retinoblastoma (Rb) protein, a critical tumor suppressor.[1] The inhibition of pADPRT by INH2BP can also suppress the activity of the transcription factor NF-κB, which is a master regulator of inflammation. This leads to a dose-dependent reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Quantitative Data Summary

The following table summarizes the reported in vitro effects of INH2BP on various cellular parameters. Due to the limited availability of public data, specific IC50 values for cytotoxicity are not available. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and assay.

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| Ras-transformed Bovine Aortic Endothelial Cells | pADPRT Inhibition | 600 µM | Sustained 70-80% inhibition of pADPRT activity. | [1] |

| Ras-transformed Bovine Aortic Endothelial Cells | Cell Morphology & Growth | 5-600 µM (long-term) | Induction of cytostasis, cell enlargement, and reversion of malignant phenotype. | |

| Human Prostatic Carcinoma Cells | Cell Morphology & Growth | 5-600 µM (long-term) | Conversion to a non-tumorigenic phenotype. | |

| J774 and RAW 264.7 Macrophages | Inflammation Assay | Dose-dependent | Inhibition of lipopolysaccharide (LPS)-induced nitric oxide and prostaglandin (B15479496) production. |

Experimental Protocols

1. Preparation of INH2BP Stock Solution

It is recommended to dissolve INH2BP in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.

-

Reagent: INH2BP (5-iodo-6-amino-1,2-benzopyrone)

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

-

Procedure:

-

Prepare a 10 mM stock solution of INH2BP in DMSO. For example, dissolve 3.02 mg of INH2BP (Molecular Weight: 302.09 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.

2. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of INH2BP on cell viability.

-

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

INH2BP stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of INH2BP in complete medium. A suggested starting range is from 1 µM to 600 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest INH2BP concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared INH2BP dilutions or control medium.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

-

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following INH2BP treatment.

-

Materials:

-

6-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

INH2BP stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with various concentrations of INH2BP (e.g., based on the results of the MTT assay) and a vehicle control for 24 or 48 hours.

-

Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

-

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of INH2BP on cell cycle progression.

-

Materials:

-

6-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

INH2BP stock solution

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with INH2BP as described in the apoptosis assay protocol.

-

Harvest cells and wash once with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

References

Application Notes and Protocols: Determining the Optimal Concentration of INH2BP for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

INH2BP is a novel investigational compound with potential anti-cancer properties. Determining the precise concentration at which INH2BP exhibits optimal therapeutic effects while minimizing cytotoxicity is a critical step in preclinical drug development. These application notes provide a comprehensive guide for researchers to establish the optimal concentration of INH2BP for various cancer cell lines. The protocols outlined herein describe key experiments, including cell viability and cytotoxicity assays, to generate robust and reproducible data for informed decision-making in downstream applications.

The selection of an appropriate drug concentration is fundamental for elucidating molecular mechanisms and for in vivo studies.[1][2][3] This document provides detailed methodologies for dose-response experiments and data analysis to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Hypothetical Signaling Pathway for INH2BP

To illustrate the potential mechanism of action of INH2BP, a hypothetical signaling pathway is presented below. It is postulated that INH2BP acts as an inhibitor of the hypothetical "Cancer Proliferation Kinase" (CPK), which is a key downstream effector of a growth factor receptor signaling cascade often dysregulated in cancer.

Experimental Workflow

The overall workflow for determining the optimal concentration of INH2BP involves a series of systematic steps, from initial range-finding experiments to more precise IC50 determination and functional assays.

Data Presentation

The following tables summarize hypothetical data for the effects of INH2BP on various cancer cell lines.

Table 1: Hypothetical IC50 Values of INH2BP in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Cancer | 15.2 |

| MDA-MB-231 | Breast Cancer | 25.8 |

| A549 | Lung Cancer | 10.5 |

| HCT116 | Colon Cancer | 8.9 |

| HeLa | Cervical Cancer | 32.1 |

Table 2: Example of Raw Data for Dose-Response Curve in A549 Cells

| INH2BP Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle Control) | 1.25 | 100 |

| 1 | 1.18 | 94.4 |

| 5 | 0.95 | 76.0 |

| 10 | 0.65 | 52.0 |

| 20 | 0.35 | 28.0 |

| 50 | 0.15 | 12.0 |

| 100 | 0.08 | 6.4 |

Experimental Protocols

A detailed protocol for a colorimetric cell viability assay is provided below. This is a fundamental method for assessing the cytotoxic and cytostatic effects of a compound.[4]

Cell Viability Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

INH2BP stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

| Step | Procedure | Details |

| 1. Cell Seeding | Seed cells into a 96-well plate at an optimized density. | The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[2][5] A typical starting point is 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. |

| 2. Drug Treatment | Prepare serial dilutions of INH2BP in complete culture medium. | For an initial dose-range finding experiment, a broad concentration range is recommended (e.g., 1 nM to 100 µM).[6] For precise IC50 determination, use a narrower range with more data points around the estimated IC50. |

| Add the drug dilutions to the corresponding wells. | Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and blank wells (medium only).[6] | |

| 3. Incubation | Incubate the plate for the desired treatment duration. | A common incubation time is 48 or 72 hours. The duration should be sufficient for the drug to exert its effect and for cells to undergo at least one to two divisions.[2] |

| 4. MTT Addition | Add 10 µL of MTT solution (5 mg/mL) to each well. | Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals. |

| 5. Solubilization | Carefully remove the medium and add 100 µL of solubilization solution to each well. | Gently pipette to dissolve the formazan crystals. |

| 6. Absorbance Reading | Read the absorbance at 570 nm using a microplate reader. | A reference wavelength of 630 nm can be used to subtract background noise. |

Data Analysis

-

Blank Subtraction: Subtract the average absorbance of the blank wells from all other readings.[6]

-

Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[6]

-

Dose-Response Curve: Plot the percent viability against the logarithm of the INH2BP concentration.

-

IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of INH2BP that inhibits 50% of cell viability.

Troubleshooting and Optimization

-

High Variability: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental data or by filling them with sterile PBS to maintain humidity.[6]

-

Low Signal: The cell number may be too low, or the incubation time may be too short. Optimize cell seeding density and treatment duration.

-

Inconsistent Results: Ensure the purity and stability of the INH2BP compound. Always use a consistent passage number for the cell lines, as their characteristics can change over time.

By following these detailed protocols and guidelines, researchers can effectively determine the optimal concentration of INH2BP for their specific cancer cell lines, paving the way for further investigation into its therapeutic potential.

References

- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Measuring PARP-1 Inhibition by INH2BP Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) by INH2BP, a known PARP inhibitor, using Western blot analysis. This method is crucial for assessing the efficacy of PARP inhibitors in inducing apoptosis, a key mechanism in cancer therapy.

Introduction to PARP-1 and INH2BP

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and the maintenance of genomic stability.[1] Upon detecting DNA damage, PARP-1 synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[1][2][3] However, in the context of apoptosis (programmed cell death), PARP-1 is cleaved by caspases, primarily caspase-3 and caspase-7.[1] This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment, rendering the enzyme inactive and promoting apoptosis.[1][4] The detection of the 89 kDa cleaved PARP-1 fragment is a widely recognized hallmark of apoptosis.[4]

INH2BP (5-Iodo-6-amino-1,2-benzopyrone) is a cell-permeable compound that acts as a PARP inhibitor. By inhibiting PARP-1's enzymatic activity, INH2BP can lead to an accumulation of DNA damage, which in turn can trigger apoptotic pathways and subsequent PARP-1 cleavage.[1] This makes Western blotting an ideal method to quantify the pro-apoptotic efficacy of INH2BP.

Experimental Data

The following table summarizes representative quantitative data from a Western blot experiment designed to measure the dose-dependent effect of INH2BP on PARP-1 cleavage in a cancer cell line (e.g., HeLa) after a 48-hour treatment period. Densitometry was used to quantify the band intensities of full-length PARP-1 (~116 kDa) and cleaved PARP-1 (~89 kDa). The ratio of cleaved to full-length PARP-1 provides a quantitative measure of apoptosis induction.

Note: The following data is for illustrative purposes and represents a typical outcome for a PARP inhibitor experiment.

| Treatment Group | Full-Length PARP-1 (Relative Intensity) | Cleaved PARP-1 (Relative Intensity) | Ratio of Cleaved to Full-Length PARP-1 |

| Vehicle Control (DMSO) | 1.00 ± 0.05 | 0.05 ± 0.01 | 0.05 |

| INH2BP (1 µM) | 0.85 ± 0.07 | 0.25 ± 0.03 | 0.29 |

| INH2BP (5 µM) | 0.62 ± 0.06 | 0.58 ± 0.05 | 0.94 |

| INH2BP (10 µM) | 0.31 ± 0.04 | 0.89 ± 0.08 | 2.87 |

| Positive Control (Staurosporine 1 µM) | 0.15 ± 0.03 | 0.95 ± 0.09 | 6.33 |

Data are represented as mean ± standard deviation from three independent experiments. Relative intensity is normalized to a loading control (e.g., β-actin or GAPDH) and then to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of PARP-1 inhibition and the experimental workflow for the Western blot protocol.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect PARP-1 cleavage following treatment with INH2BP.

Cell Culture and Treatment

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

INH2BP Preparation: Prepare a stock solution of INH2BP in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of INH2BP (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

-

Controls:

-

Vehicle Control: Treat one well with the same volume of the solvent used for INH2BP (e.g., DMSO).

-

Positive Control: Treat one well with a known apoptosis-inducing agent (e.g., 1 µM staurosporine (B1682477) or 25 µM etoposide) for a suitable duration (e.g., 3-6 hours) to confirm that the apoptotic pathway can be activated in the cells.[5]

-

Cell Lysis and Protein Extraction

-

Washing: After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[4][6]

-

Lysis: Add an appropriate volume of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to each well.[4][5]

-

Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4][5]

-

Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[4]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification

-

Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay.[7][8]

-

Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin, BSA).

-

Measurement: Measure the absorbance of your samples and determine their concentration based on the standard curve. This is crucial for ensuring equal loading of protein in each lane of the gel.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C to denature the proteins.[4]

-

Gel Loading: Load the prepared samples into the wells of a 4-12% gradient or a 10% polyacrylamide gel.[4] Also, load a pre-stained protein ladder to monitor protein migration and estimate the molecular weight of the target proteins.[9]

-

Electrophoresis: Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[9]

Protein Transfer (Western Blotting)

-

Membrane Preparation: Activate a PVDF membrane by soaking it in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer.[9] Nitrocellulose membranes can also be used.[9]

-

Transfer Sandwich: Assemble the transfer sandwich with the gel and membrane according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).[9]

-

Transfer: Transfer the proteins from the gel to the membrane by applying an electrical current. The time and voltage will depend on the transfer system being used.

-

Transfer Confirmation: After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[4]

Immunodetection

-

Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20) and then block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[4]

-

Primary Antibody Incubation: Dilute the primary antibody against PARP-1 in the blocking buffer. It is crucial to use an antibody that recognizes both the full-length (~116 kDa) and the cleaved (~89 kDa) forms of PARP-1.[4] Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.[10]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[4]

-

Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST.[10]

Detection and Data Analysis

-

Signal Development: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it evenly to the membrane.[10]

-

Image Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[10]

-